molecular formula C21H25BO4 B8130976 3'-Methyl-4'-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-biphenyl-3-carboxylic acid methyl ester

3'-Methyl-4'-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-biphenyl-3-carboxylic acid methyl ester

Cat. No.: B8130976
M. Wt: 352.2 g/mol
InChI Key: JWIATSJVADATFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3'-Methyl-4'-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-biphenyl-3-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C21H25BO4 and its molecular weight is 352.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3'-Methyl-4'-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-biphenyl-3-carboxylic acid methyl ester is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20_{20}H23_{23}BO4_{4}
  • Molecular Weight : 338.21 g/mol
  • CAS Number : 1381957-27-2
  • Appearance : White to almost white powder or crystal
  • Melting Point : 80.0 to 84.0 °C

Biological Activity Overview

The biological activity of this compound primarily revolves around its role as a targeted protein degradation agent and its potential antimicrobial properties. The presence of the boron atom in its structure enhances its reactivity and interaction with biomolecules.

Targeted Protein Degradation

Recent studies have highlighted the use of compounds similar to this one in targeted protein degradation through mechanisms involving intramolecular bivalent glues (IBGs) . These compounds facilitate the ubiquitination and subsequent proteasomal degradation of specific proteins, such as BRD2 and BRD4, which are implicated in various diseases including cancer .

Antimicrobial Activity

Research has indicated that derivatives containing boronic acid moieties exhibit enhanced antimicrobial properties. For instance, diethyl benzylphosphonates with similar structures demonstrated significant antimicrobial activity against strains like Escherichia coli. The introduction of a boronic acid group was found to improve selectivity and efficacy against bacterial pathogens .

Study on Targeted Degradation

A notable study investigated the selective degradation of BET proteins using compounds analogous to the target compound. The study revealed that these compounds could effectively induce BRD4 degradation in a manner that is independent of certain cellular factors, showcasing their potential in therapeutic applications for diseases driven by these proteins .

Antimicrobial Evaluation

In another study focusing on antimicrobial activity, derivatives of the compound were synthesized and tested against various bacterial strains. The results indicated that compounds with the dioxaborolane structure exhibited improved antimicrobial activity compared to their non-boronated counterparts. This suggests that the structural features significantly influence biological activity .

Data Table: Biological Activities

Activity TypeCompound StructureObserved EffectReference
Targeted Protein DegradationIntramolecular bivalent glue (similar structure)Induction of BRD4 degradation
AntimicrobialDiethyl benzylphosphonates with boronic acid moietyEnhanced activity against E. coli
SelectivityVariants with differing substituentsImproved selectivity for specific proteins

Properties

IUPAC Name

methyl 3-[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25BO4/c1-14-12-16(15-8-7-9-17(13-15)19(23)24-6)10-11-18(14)22-25-20(2,3)21(4,5)26-22/h7-13H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWIATSJVADATFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C3=CC(=CC=C3)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.